

Application Notes for TL13-112 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TL13-112

Cat. No.: B611387

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Product: **TL13-112** Target: Anaplastic Lymphoma Kinase (ALK) Compound Type: Proteolysis Targeting Chimera (PROTAC) Degradator

Introduction **TL13-112** is a potent and selective Anaplastic Lymphoma Kinase (ALK) PROTAC degrader.[1][2] It is composed of a ligand that binds to the ALK kinase, a linker, and a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the ALK protein.[1][3][4] In addition to inducing degradation, **TL13-112** directly inhibits the kinase activity of ALK and other kinases. These application notes provide detailed protocols for determining the in vitro kinase inhibitory activity of **TL13-112**.

Biological Activity

TL13-112 is a highly potent inhibitor of ALK kinase activity with a reported IC50 value as low as 0.14 nM.[1][2][5] It also demonstrates inhibitory activity against other kinases, though with significantly lower potency.[1][2][5] The compound is effective in inducing the degradation of ALK in various cell lines, with DC50 values in the nanomolar range.[1][2][3][4]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of **TL13-112**

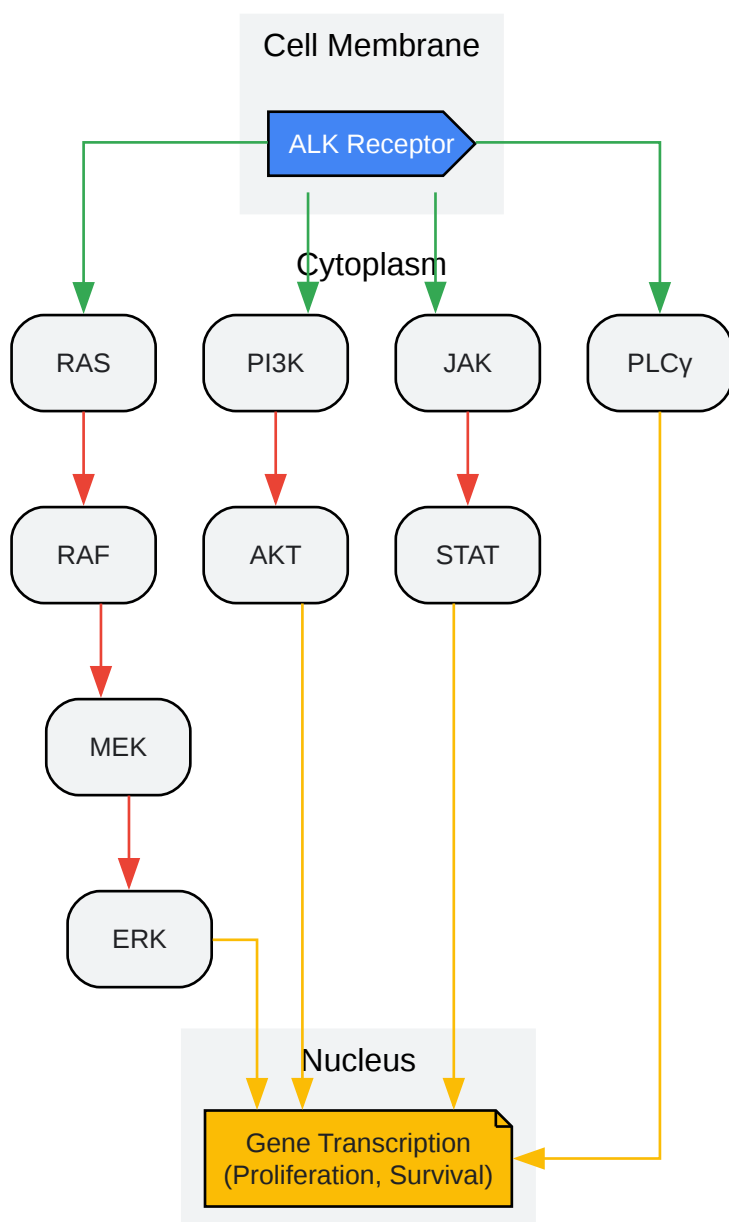
Target Kinase	IC50 (nM)	Assay Type	Notes
ALK	0.14[1][2][5]	Not Specified	Potent inhibition of primary target.
ALK	0.60[6][7]	ALK LANCE Activity Assay[6]	Assay performed at an ATP concentration near the Km (18μM). [6]
PTK2 (FAK)	25.4[1][2][5]	Not Specified	Off-target activity.
FER	42.4[1][2][5]	Not Specified	Off-target activity.
RPS6KA1 (RSK1)	677[1][2][5]	Not Specified	Off-target activity.
Aurora A	8550[1][2][5]	Not Specified	Significantly lower potency against this off-target kinase.

Table 2: Cellular Degradation Activity of **TL13-112**

Cell Line	DC50 (nM)	Target
H3122	10[1][2][3][4]	ALK
Karpas 299	40[1][2][3][4]	ALK
Kelly	50[8]	ALK

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades.[1][2][7] These pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation.[1][2] In various cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK) that result in constitutive activation of the ALK kinase domain, driving oncogenesis.[7]





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com